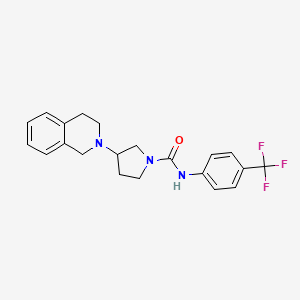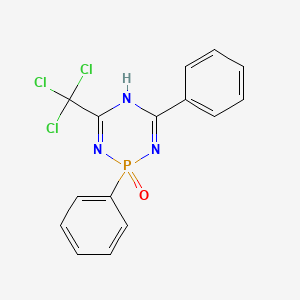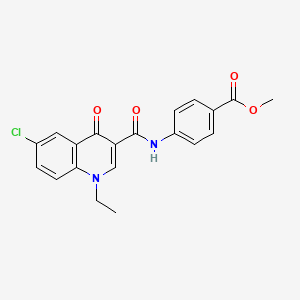
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic molecule It features a distinctive trifluoromethyl group, pyrrolidine ring, and isoquinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide often involves multi-step reactions starting from readily available precursors:
Initial Cyclization: : Formation of the dihydroisoquinoline ring typically involves a Pictet-Spengler reaction.
Pyrrolidine Formation: : The pyrrolidine ring is synthesized through the condensation of an appropriate amine with a suitable carbonyl precursor.
Trifluoromethylation: : Introduction of the trifluoromethyl group might use reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods
Scaling up to industrial production demands optimized conditions:
Catalysts: : Use of efficient catalysts to drive the reactions.
Purification: : Robust purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : Potential to undergo oxidation at various sites, particularly on the isoquinoline ring.
Reduction: : The pyrrolidine ring might participate in reduction reactions.
Substitution: : The trifluoromethyl and isoquinoline groups can partake in nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride for reduction reactions.
Substitution Reactions: : Conditions vary based on desired substitutions, often involving strong acids or bases as catalysts.
Major Products
Reaction outcomes vary, but potential major products include:
Oxidized derivatives: : Modified isoquinoline structures.
Reduced derivatives: : Altered pyrrolidine rings.
Substituted products: : Variations in the trifluoromethyl or phenyl groups.
科学研究应用
Chemistry
Synthetic Intermediates: : Used in complex organic synthesis as intermediates due to its multifunctional groups.
Biology
Enzyme Inhibition: : Acts as a potential enzyme inhibitor, influencing various biochemical pathways.
Medicine
Pharmaceutical Development: : Investigated for its potential as a therapeutic agent targeting specific cellular mechanisms.
Industry
Material Science: : Utilized in developing novel materials with unique chemical properties.
作用机制
The compound interacts with molecular targets such as enzymes or receptors:
Enzyme Binding: : It binds to active sites, altering enzymatic activity.
Receptor Modulation: : Influences receptor behavior, affecting downstream signaling pathways.
相似化合物的比较
When compared with similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide stands out due to its trifluoromethyl group:
Similar Compounds: : Includes other pyrrolidine derivatives and isoquinoline compounds.
Uniqueness: : Its specific combination of functional groups imparts distinct chemical properties and reactivity patterns.
This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications, promising continued interest and exploration in various fields.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-7-18(8-6-17)25-20(28)27-12-10-19(14-27)26-11-9-15-3-1-2-4-16(15)13-26/h1-8,19H,9-14H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIUUSJWSFSMBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2400380.png)


![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)


![4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzamide](/img/structure/B2400394.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)


